molecular formula C10H10N4O2 B2604641 Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate CAS No. 1540424-26-7

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate

Cat. No.: B2604641
CAS No.: 1540424-26-7
M. Wt: 218.216
InChI Key: JPEVVKNOVACBPX-UHFFFAOYSA-N
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Description

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-aminobenzonitrile with hydrazine hydrate to form 4-aminophenylhydrazine. This intermediate is then reacted with methyl chloroformate to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts .

Major Products

Mechanism of Action

The mechanism of action of Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. This makes the compound a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as 1,2,3-triazoles and 1,2,4-triazoles with different substituents. These compounds share the triazole ring structure but differ in their chemical properties and applications .

Uniqueness

Methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate is unique due to the presence of the methyl ester and amino groups, which confer specific reactivity and potential for functionalization. This makes it particularly versatile for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

methyl 1-(4-aminophenyl)-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-16-10(15)9-12-6-14(13-9)8-4-2-7(11)3-5-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEVVKNOVACBPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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